molecular formula C15H15N3O3S B251651 3,5-dimethoxy-N-(pyridin-2-ylcarbamothioyl)benzamide

3,5-dimethoxy-N-(pyridin-2-ylcarbamothioyl)benzamide

Cat. No. B251651
M. Wt: 317.4 g/mol
InChI Key: JYLHUGUGEQPMQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dimethoxy-N-(pyridin-2-ylcarbamothioyl)benzamide, also known as DPC-423, is a chemical compound that has gained significant attention from the scientific community due to its potential applications in research.

Mechanism of Action

3,5-dimethoxy-N-(pyridin-2-ylcarbamothioyl)benzamide works by inhibiting the activity of a specific enzyme called histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression and is overexpressed in several types of cancer cells. By inhibiting HDAC, 3,5-dimethoxy-N-(pyridin-2-ylcarbamothioyl)benzamide can alter the expression of genes involved in cell growth and division, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
3,5-dimethoxy-N-(pyridin-2-ylcarbamothioyl)benzamide has been shown to have several biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, leading to their death. It can also reduce the production of pro-inflammatory cytokines, leading to a decrease in inflammation. Additionally, 3,5-dimethoxy-N-(pyridin-2-ylcarbamothioyl)benzamide has been shown to have neuroprotective effects and can protect against oxidative stress-induced cell damage.

Advantages and Limitations for Lab Experiments

3,5-dimethoxy-N-(pyridin-2-ylcarbamothioyl)benzamide has several advantages for use in lab experiments. It is a potent inhibitor of HDAC and has been shown to have anti-cancer and anti-inflammatory effects. However, 3,5-dimethoxy-N-(pyridin-2-ylcarbamothioyl)benzamide also has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, 3,5-dimethoxy-N-(pyridin-2-ylcarbamothioyl)benzamide can be toxic to cells at high concentrations, which can limit its use in certain applications.

Future Directions

There are several future directions for research on 3,5-dimethoxy-N-(pyridin-2-ylcarbamothioyl)benzamide. One area of interest is the development of more water-soluble derivatives of 3,5-dimethoxy-N-(pyridin-2-ylcarbamothioyl)benzamide to improve its use in experiments. Another area of interest is the investigation of 3,5-dimethoxy-N-(pyridin-2-ylcarbamothioyl)benzamide's potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of 3,5-dimethoxy-N-(pyridin-2-ylcarbamothioyl)benzamide and its effects on different cell types and physiological systems.
In conclusion, 3,5-dimethoxy-N-(pyridin-2-ylcarbamothioyl)benzamide is a chemical compound with significant potential for scientific research. Its potent inhibitory effects on HDAC make it a valuable tool for investigating the role of HDAC in gene expression and disease. Further research on 3,5-dimethoxy-N-(pyridin-2-ylcarbamothioyl)benzamide's potential therapeutic applications and mechanism of action is needed to fully understand its potential in biomedical research.

Synthesis Methods

The synthesis of 3,5-dimethoxy-N-(pyridin-2-ylcarbamothioyl)benzamide involves the reaction of 3,5-dimethoxybenzoic acid with thionyl chloride to form 3,5-dimethoxybenzoyl chloride. This intermediate is then reacted with pyridine-2-carbonyl isothiocyanate to form 3,5-dimethoxy-N-(pyridin-2-ylcarbamothioyl)benzamide. The synthesis method has been optimized to produce high yields of 3,5-dimethoxy-N-(pyridin-2-ylcarbamothioyl)benzamide with minimal impurities.

Scientific Research Applications

3,5-dimethoxy-N-(pyridin-2-ylcarbamothioyl)benzamide has been used in several scientific research studies to investigate its potential therapeutic applications. One study found that 3,5-dimethoxy-N-(pyridin-2-ylcarbamothioyl)benzamide has anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. Another study found that 3,5-dimethoxy-N-(pyridin-2-ylcarbamothioyl)benzamide can inhibit the growth of cancer cells in vitro and in vivo.

properties

Molecular Formula

C15H15N3O3S

Molecular Weight

317.4 g/mol

IUPAC Name

3,5-dimethoxy-N-(pyridin-2-ylcarbamothioyl)benzamide

InChI

InChI=1S/C15H15N3O3S/c1-20-11-7-10(8-12(9-11)21-2)14(19)18-15(22)17-13-5-3-4-6-16-13/h3-9H,1-2H3,(H2,16,17,18,19,22)

InChI Key

JYLHUGUGEQPMQM-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)C(=O)NC(=S)NC2=CC=CC=N2)OC

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC(=S)NC2=CC=CC=N2)OC

Origin of Product

United States

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